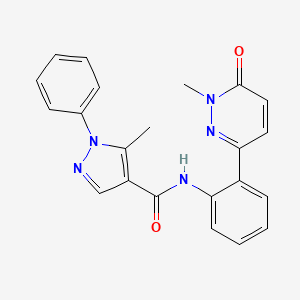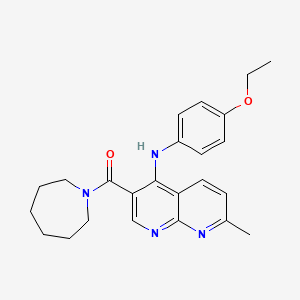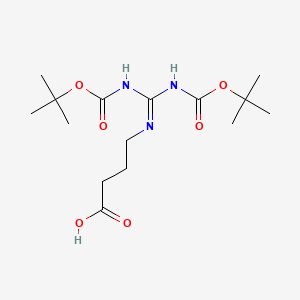
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(pyridin-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(pyridin-3-yl)oxalamide, commonly known as CPOP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPOP belongs to a class of compounds known as oxalamides, which have been found to exhibit a variety of biological activities.
Aplicaciones Científicas De Investigación
Process Development and Pilot-Plant Synthesis
A study focusing on the process development and pilot-plant synthesis of (2-Chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone provides insights into the synthesis of compounds related to N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(pyridin-3-yl)oxalamide. The study developed a selective ortho lithation/condensation/oxidation process for the production of these compounds, emphasizing scalability and process optimization (Kopach et al., 2010).
Novel Synthetic Approaches
In another study, a novel one-pot synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the versatility and high yield of this method. This approach is significant for the synthesis of anthranilic acid derivatives and oxalamides, including compounds like this compound (Mamedov et al., 2016).
Catalysis in Organic Synthesis
A study on the Cu/Oxalic Diamide-Catalyzed Coupling of Terminal Alkynes with Aryl Halides highlighted the effectiveness of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide as a ligand in copper-catalyzed coupling reactions. This suggests potential applications of related compounds in facilitating organic synthesis processes (Chen et al., 2023).
Pyrrole Coupling Chemistry
Research on the electrochemical synthesis of N-linked polybispyrroles explored the electrochromic and ion receptor properties of these compounds, which have structural similarities to this compound. This study has implications for the development of materials with unique electronic properties (Mert et al., 2013).
Propiedades
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-17(24-2,12-5-3-6-13(18)9-12)11-20-15(22)16(23)21-14-7-4-8-19-10-14/h3-10H,11H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBOWMSLGRPPFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CN=CC=C1)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2842601.png)

![2-Chloro-1-spiro[3H-1,4-benzoxazine-2,4'-oxane]-4-ylethanone](/img/structure/B2842603.png)
![2-[[1-(4-Methylthiophene-2-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2842605.png)
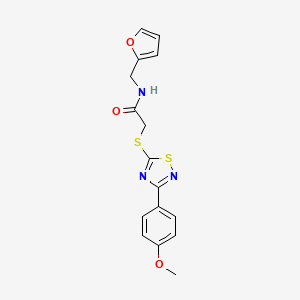
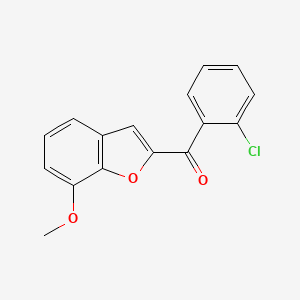
![4-[(Ethylsulfamoyl)methyl]benzoic acid](/img/structure/B2842617.png)
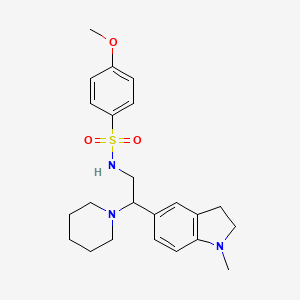

![1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2842620.png)
![4-(dimethylsulfamoyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2842621.png)
